

# Spectroscopic Analysis of Dibromsalan: A Technical Overview

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Compound of Interest		
Compound Name:	Dibromsalan	
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This technical guide provides a detailed overview of the spectroscopic data for **Dibromsalan** (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide), a compound known for its antimicrobial properties. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

## **Chemical Structure and Properties**

**Dibromsalan** is a brominated salicylanilide. Its structure is fundamental to interpreting its spectroscopic data.

- IUPAC Name: 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]
- Molecular Formula: C<sub>13</sub>H<sub>9</sub>Br<sub>2</sub>NO<sub>2</sub>[1]
- Molecular Weight: 371.02 g/mol [1]
- Structure:



## **Spectroscopic Data Summary**

While a complete set of experimentally-derived spectra for **Dibromsalan** was not available in the cited literature, this section outlines the expected data based on its functional groups and provides a template for data presentation.

## **UV-Visible Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and conjugated systems in **Dibromsalan** would lead to characteristic absorptions in the UV region.

Wavelength (λmax, nm)	Molar Absorptivity (ε, M <sup>-1</sup> cm <sup>-1</sup> )	Solvent
Data Not Available	Data Not Available	Data Not Available

Note: Aromatic compounds like **Dibromsalan** typically exhibit strong absorptions in the 200-400 nm range.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (phenolic)
~3200	Medium	N-H stretch (amide)
~1650	Strong	C=O stretch (amide I)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1540	Medium	N-H bend (amide II)
~1250	Strong	C-O stretch (phenolic)
~820	Strong	C-H bend (para-disubstituted ring)
~600-500	Medium-Strong	C-Br stretch

Note: The values presented are typical ranges for the respective functional groups and may vary in the actual spectrum of **Dibromsalan**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectrum

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Data Not Available	Data Not Available	Data Not Available	Data Not Available

Expected signals would include those for the aromatic protons on both rings, the phenolic -OH proton, and the amide -NH proton.

<sup>13</sup>C NMR Spectrum



PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for **Dibromsalan**, though the specific data is not provided in the search results.[1]

Chemical Shift (δ, ppm)	Assignment
Data Not Available	Data Not Available

Expected signals would include those for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and carbons bonded to bromine and oxygen.

## **Experimental Protocols**

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as **Dibromsalan**.

## **UV-Visible Spectroscopy Protocol**

This protocol outlines the steps for determining the UV-Vis absorption spectrum of a compound.

- Solution Preparation:
  - Accurately weigh a small amount of the sample (e.g., 1-5 mg).
  - Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to create a stock solution of known concentration.
  - Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically resulting in an absorbance between 0.1 and 1.0).[3][4]
- Instrumentation and Measurement:
  - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time (e.g., 1 hour for deuterium lamps).[2]
  - Select the desired wavelength range for the scan (e.g., 200-400 nm).[2]
  - Fill a quartz cuvette with the solvent to be used as a blank.[3]



- Calibrate the instrument by recording a baseline with the blank cuvette.[3][4]
- Rinse the sample cuvette with the sample solution before filling it.
- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

## Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the IR spectrum of a solid sample.

- · Sample Preparation:
  - Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
  - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
- · Pellet Formation:
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5][6]
- Measurement:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
  - Record the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
  - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) absorptions.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



This protocol describes the preparation of a sample for <sup>1</sup>H and <sup>13</sup>C NMR analysis.

### Sample Preparation:

- Weigh an appropriate amount of the sample (typically 5-25 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
  [7]
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[7]
- Using a Pasteur pipette, transfer the solution into a clean NMR tube.

### Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for the desired experiment (<sup>1</sup>H, <sup>13</sup>C, DEPT, etc.).[8][9]
- Acquire the spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Dibromsalan**.

Caption: Workflow for Spectroscopic Analysis.



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